5-Chloro-2,4,6-trifluoronicotinonitrile
Overview
Description
5-Chloro-2,4,6-trifluoronicotinonitrile is a chemical compound with the molecular formula C6ClF3N2 and a molecular weight of 192.53 g/mol It is characterized by the presence of chlorine, fluorine, and nitrile groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,6-trifluoronicotinonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4,6-trifluoronicotinonitrile with a chlorine source under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4,6-trifluoronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This is the primary reaction type for this compound, where nucleophiles replace the chlorine or fluorine atoms on the aromatic ring.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and may require elevated temperatures to proceed efficiently.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with an amine nucleophile can yield an amino-substituted nicotinonitrile derivative .
Scientific Research Applications
5-Chloro-2,4,6-trifluoronicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2,4,6-trifluoronicotinonitrile involves its reactivity towards nucleophiles. The presence of electron-withdrawing fluorine and chlorine atoms makes the aromatic ring highly susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications to introduce different functional groups onto the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoronicotinonitrile: Lacks the chlorine atom, making it less reactive towards nucleophiles.
5-Chloro-2,4-difluoronicotinonitrile: Similar structure but with one less fluorine atom, affecting its reactivity and properties.
Uniqueness
5-Chloro-2,4,6-trifluoronicotinonitrile is unique due to the combination of chlorine and multiple fluorine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-2,4,6-trifluoropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF3N2/c7-3-4(8)2(1-11)5(9)12-6(3)10 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPBDHMFXRUKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579566 | |
Record name | 5-Chloro-2,4,6-trifluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24488-20-8 | |
Record name | 5-Chloro-2,4,6-trifluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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